Ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
CAS No.: 735335-55-4
Cat. No.: VC2331792
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 735335-55-4 |
|---|---|
| Molecular Formula | C10H14N2O3S |
| Molecular Weight | 242.3 g/mol |
| IUPAC Name | ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C10H14N2O3S/c1-4-15-10(14)6-5(2)7(9(13)12-3)16-8(6)11/h4,11H2,1-3H3,(H,12,13) |
| Standard InChI Key | BWHSRARJTQMOJM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC)N |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC)N |
Introduction
Ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate is a complex organic compound with a specific molecular structure and properties. It belongs to the thiophene class of compounds, which are known for their diverse applications in pharmaceuticals and materials science. This compound is particularly noted for its potential in synthetic chemistry and drug development.
Chemical Formula and Molecular Weight
Synonyms
-
Ethyl 2-amino-4-methyl-5-[(methylamino)carbonyl]-3-thiophenecarboxylate
-
3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-[(methylamino)carbonyl]-, ethyl ester
-
2-Amino-4-methyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl ester .
CAS Number
Ethyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate
-
Molecular Formula: CHNOS
-
Key Difference: Contains a nitrophenyl group instead of a methylcarbamoyl group.
Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
-
Molecular Formula: CHNOS
-
Key Difference: Lacks the methylcarbamoyl group and has a simpler carbamoyl group.
Data Table for Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate | CHNOS | 242.29 | 735335-55-4 |
| Ethyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate | CHNOS | 349.4 | 303141-21-1 |
| Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | CHNOS | 212.26 | 43028-63-3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume